molecular formula C10H9NO2 B13813731 3-Ethenoxy-4-methoxybenzonitrile

3-Ethenoxy-4-methoxybenzonitrile

Cat. No.: B13813731
M. Wt: 175.18 g/mol
InChI Key: IWRSXFWZPBVCKS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) is a benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . The compound is a crystalline powder with a melting point of 72°C and is commercially available with a purity of ≥98.0% (GC) . It is synthesized via nucleophilic substitution reactions, such as alkylation of phenolic precursors with brominated ethers in the presence of a base like pyridine . The nitrile group (-C≡N) enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-ethenoxy-4-methoxybenzonitrile

InChI

InChI=1S/C10H9NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h3-6H,1H2,2H3

InChI Key

IWRSXFWZPBVCKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC=C

Origin of Product

United States

Preparation Methods

Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

  • Starting Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), bromoethane (ethyl bromide), potassium carbonate, and N,N-dimethylformamide (DMF) as solvent.
  • Reaction Conditions:
    • Molar ratio of isovanillin to bromoethane: 1:1 to 1:1.5 (preferred 1:1.2).
    • Temperature: 80–90 °C.
    • Duration: Until reaction completion, monitored by TLC.
  • Procedure: Isovanillin and potassium carbonate are stirred and heated in DMF. Bromoethane is added dropwise to the reaction mixture at 80 °C. After completion, the reaction mixture is worked up by precipitation, extraction, concentration, and drying.
  • Outcome: White solid 3-ethoxy-4-methoxybenzaldehyde with purity ~99%, yield ~98.8–99.1%.
Parameter Value/Range Notes
Molar ratio (Isovanillin : Bromoethane) 1 : 1–1.5 Preferred 1 : 1.2
Temperature 80–90 °C Controlled heating
Solvent DMF Polar aprotic solvent
Yield 98.8–99.1 % High yield
Purity 98.9–99.7 % Confirmed by chromatographic analysis

Oximation of 3-Ethoxy-4-methoxybenzaldehyde

  • Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, ethanol.
  • Reaction Conditions:
    • Molar ratio of aldehyde : hydroxylamine hydrochloride : sodium hydroxide = 1 : 1–1.5 : 1–1.5.
    • Temperature: 30–40 °C.
    • Solvent: Absolute ethanol.
  • Procedure: The aldehyde is reacted with hydroxylamine hydrochloride and sodium hydroxide in ethanol under mild warming. The reaction proceeds to form the corresponding oxime. Upon completion, water is added to precipitate the product, which is filtered and dried.
  • Outcome: Off-white solid 3-ethoxy-4-methoxybenzaldehyde oxime with purity ~94–95%, yield ~91.5–94.9%.
Parameter Value/Range Notes
Molar ratio (Aldehyde : Hydroxylamine HCl : NaOH) 1 : 1–1.5 : 1–1.5 Preferred 1 : 1.5 : 1.5
Temperature 30–40 °C Mild warming
Solvent Absolute ethanol Facilitates oximation
Yield 91.5–94.9 % Good yield
Purity 94.2–95.3 % Confirmed by chromatographic analysis

Dehydration of Oxime to 3-Ethoxy-4-methoxybenzonitrile

  • Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde oxime, acetic anhydride.
  • Reaction Conditions:
    • Molar ratio of oxime : acetic anhydride = 1 : 3–3.5.
    • Temperature: 130–150 °C (preferred 130 °C).
    • Duration: Approximately 3 hours.
  • Procedure: The oxime is heated with acetic anhydride to induce dehydration, forming the nitrile. After reaction completion, acetic anhydride is recovered by vacuum distillation. The residue is quenched with water, filtered, and washed to obtain the crude nitrile product.
  • Outcome: Faint yellow solid 3-ethoxy-4-methoxybenzonitrile with high purity and yield.
Parameter Value/Range Notes
Molar ratio (Oxime : Acetic anhydride) 1 : 3–3.5 Preferred 1 : 3.0–3.5
Temperature 130–150 °C Preferred 130 °C
Reaction time ~3 hours Sufficient for dehydration
Acetic anhydride recovery ~66% (0.6 mol from 0.9 mol) Reduces cost and pollution
Product color Faint yellow Crude product

Reaction Scheme Summary

Step Reaction Type Reactants/Conditions Product Yield (%) Purity (%)
1 Ethylation Isovanillin + Bromoethane, K2CO3, DMF, 80–90 °C 3-Ethoxy-4-methoxybenzaldehyde 98.8–99.1 98.9–99.7
2 Oximation Aldehyde + Hydroxylamine HCl + NaOH, Ethanol, 30–40 °C 3-Ethoxy-4-methoxybenzaldehyde oxime 91.5–94.9 94.2–95.3
3 Dehydration Oxime + Acetic anhydride, 130 °C, 3 h 3-Ethoxy-4-methoxybenzonitrile High High

Additional Notes on Process Advantages and Environmental Impact

  • The raw materials such as isovanillin, bromoethane, hydroxylamine hydrochloride, and acetic anhydride are readily available and cost-effective.
  • Reaction conditions are mild to moderate, avoiding extreme temperatures or pressures.
  • The acetic anhydride used in the dehydration step can be recovered and reused, reducing waste and lowering production costs.
  • The process generates minimal environmental pollution due to efficient reagent use and recovery.
  • The final product exhibits high purity and yield, suitable for further pharmaceutical or chemical applications.

Alternative Synthetic Routes and Related Compounds

While the primary method involves ethylation of isovanillin, alternative synthetic routes for related benzonitrile derivatives have been reported using different starting materials such as 4-methyl-3-methoxybenzoic acid derivatives, involving chlorination, amidation, bromination, and oxidation steps. However, these routes are more complex and less direct for 3-ethoxy-4-methoxybenzonitrile specifically.

Physical and Chemical Properties of 3-Ethoxy-4-methoxybenzonitrile

Property Value
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
Melting Point 70 °C
Boiling Point 281.9 ± 25.0 °C (760 Torr)
Density 1.09 ± 0.1 g/cm³ (20 °C)
Flash Point 109.2 ± 16.4 °C
Solubility Soluble in methanol
Physical Form White to light yellow powder/crystals

Chemical Reactions Analysis

Types of Reactions

3-Ethenoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethenoxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-ethoxy-4-methoxybenzonitrile to other benzonitrile derivatives allow for comparative analysis of their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Features
3-Ethoxy-4-methoxybenzonitrile C₁₀H₁₁NO₂ 177.20 -OCH₂CH₃ (3), -OCH₃ (4) 72 High purity, crystalline powder
4-Benzyloxy-3-methoxybenzonitrile C₁₅H₁₃NO₂ 239.27 -OCH₂C₆H₅ (4), -OCH₃ (3) N/A Bulky benzyl group, higher mass
3-Ethoxy-4-methoxybenzaldehyde C₁₀H₁₂O₃ 180.20 -OCH₂CH₃ (3), -OCH₃ (4), -CHO N/A Aldehyde functionality, reactive
3-(Methoxymethoxy)-4-boronates-benzonitrile C₁₅H₂₀BNO₄ 289.14 -OCH₂OCH₃ (3), boronate (4) N/A Boronate ester for Suzuki coupling

Key Comparisons

Substituent Effects on Reactivity The nitrile group in 3-ethoxy-4-methoxybenzonitrile enables participation in cyanation reactions or conversion to amines, whereas the aldehyde in 3-ethoxy-4-methoxybenzaldehyde () is prone to nucleophilic additions or oxidations .

Applications

  • 3-Ethoxy-4-methoxybenzonitrile’s balanced substituents make it a versatile intermediate in drug synthesis (e.g., kinase inhibitors) .
  • The boronate ester in 3-(methoxymethoxy)-4-boronates-benzonitrile () facilitates cross-coupling reactions in medicinal chemistry .

Physical Properties

  • The crystalline nature of 3-ethoxy-4-methoxybenzonitrile contrasts with the liquid or amorphous forms of bulkier analogs like 4-benzyloxy-3-methoxybenzonitrile, which lacks reported melting data .

Research Findings and Trends

  • Synthetic Efficiency : Ethoxy-substituted benzonitriles are synthesized in higher yields (~80%) compared to benzyloxy derivatives due to fewer steric challenges .
  • Thermal Stability : The melting point of 3-ethoxy-4-methoxybenzonitrile (72°C) is lower than nitro-substituted analogs (e.g., 3-methoxy-4-(4-nitrobenzyl) derivatives), which melt above 100°C due to stronger intermolecular interactions .
  • Market Availability : 3-Ethoxy-4-methoxybenzonitrile is priced at $383.14/25 g (TCI America), reflecting its demand in niche applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-4-methoxybenzonitrile, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, starting with 4-bromo-3-methoxybenzonitrile, ethoxy groups can be introduced using sodium ethoxide under reflux conditions in anhydrous dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) followed by recrystallization from ethanol yields >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 3-ethoxy-4-methoxybenzonitrile?

  • NMR : 1^1H NMR (CDCl₃, 400 MHz) shows distinct signals for ethoxy (δ 1.43 ppm, triplet) and methoxy (δ 3.89 ppm, singlet) groups, with aromatic protons at δ 6.8–7.3 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 177.2 (C₁₀H₁₁NO₂⁺), corroborated by NIST reference data .
  • IR : Key absorptions include C≡N stretch at ~2225 cm⁻¹ and C-O-C stretches at 1240–1280 cm⁻¹ .

Q. What are the critical storage conditions to maintain compound stability?

  • Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids/bases, which may degrade the ethoxy moiety .

Advanced Research Questions

Q. How can 3-ethoxy-4-methoxybenzonitrile be utilized in Suzuki-Miyaura cross-coupling for advanced organic synthesis?

  • Experimental Design : Replace the ethoxy group with a boronic ester (e.g., via Miyaura borylation using bis(pinacolato)diboron and PdCl₂(dppf)) to generate a Suzuki coupling partner. React with aryl halides to synthesize biaryl derivatives for drug discovery .
  • Data Analysis : Monitor reaction progress via TLC and LC-MS. Optimize catalyst loading (1–5 mol% Pd) to minimize side products like decyanated byproducts .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Case Study : Discrepancies in melting points (e.g., 72°C vs. 68–70°C ) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture content .

Q. How can computational chemistry predict the reactivity of 3-ethoxy-4-methoxybenzonitrile in material science applications?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron-withdrawing effects of the nitrile group and HOMO/LUMO energies for organic semiconductor applications. Compare with experimental cyclic voltammetry data to validate redox potentials .

Q. What in vitro assays are suitable for screening its biological activity?

  • Design : Test cytotoxicity (MTT assay in HepG2 cells) and enzyme inhibition (e.g., cytochrome P450 isoforms). Use structural analogs (e.g., 3-chloro-4-ethoxy derivatives ) as positive controls.
  • Data Interpretation : Correlate substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values to guide SAR studies .

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